Corrosion Inhibition Efficiency on Copper: Sodium Salt vs. Parent Thiol vs. Phenyl Analog in Chloride Media
In a direct head-to-head study on OFHC copper in 0.1 M NaCl at 40 °C (pH unadjusted, 1 mM inhibitor concentration), the sodium salt 5NaMc-1Me-T exhibited an inhibition efficiency (IE) of 66.20% when continuously present in solution, compared with 93.40% for the parent free thiol 5Mc-1Me-T and 98.40% for 5-mercapto-1-phenyl-tetrazole (5Mc-1Ph-T) [1]. Under prefilming conditions (1 h exposure to inhibitor followed by 1 h measurement in uninhibited NaCl), the sodium salt retained only 28.00% IE, while 5Mc-1Ph-T retained 93.00% IE and 5Mc-1Me-T dropped to 25.90% IE [1]. The overall efficiency ranking across this seven-compound set is: 5Ph-T (99.40%) > 5Mc-1Ph-T (98.40%) > 5Mc-1Me-T (93.40%) > 5NH₂-T (85.30%) > 5NaMc-1Me-T (66.20%) > T (53.50%) [2].
| Evidence Dimension | Corrosion inhibition efficiency (IE%) on OFHC copper |
|---|---|
| Target Compound Data | 5NaMc-1Me-T: IE = 66.20% (in solution), 28.00% (prefilming); [sodium 1-methyltetrazole-5-thiolate; CAS 51138-06-8] |
| Comparator Or Baseline | 5Mc-1Me-T: IE = 93.40% (in solution), 25.90% (prefilming); 5Mc-1Ph-T: IE = 98.40% (in solution), 93.00% (prefilming); 5Ph-T: IE = 99.40% (in solution), 1.30% (prefilming) |
| Quantified Difference | ΔIE (in solution) = −27.20 percentage points vs. parent thiol (5Mc-1Me-T); ΔIE = −32.20 pp vs. 5Mc-1Ph-T; ΔIE = −33.20 pp vs. 5Ph-T |
| Conditions | 0.1 M NaCl, OFHC copper, 40 °C, pH unadjusted (spontaneous), inhibitor concentration 10⁻³ M, 1 h immersion, polarization resistance measurement (Zucchi et al., 1996) |
Why This Matters
For procurement in corrosion protection applications, the sodium salt's 27 percentage-point lower inhibition efficiency versus the parent thiol under continuous immersion means it is not a drop-in replacement; users must select the specific derivative that matches their corrosion environment and exposure regime.
- [1] Zucchi F, Trabanelli G, Fonsati M. Tetrazole derivatives as corrosion inhibitors for copper in chloride solutions. Corros Sci. 1996;38(11):2019–2029. doi:10.1016/S0010-938X(96)00094-7 View Source
- [2] Antonijevic MM, Petrovic MB. Copper Corrosion Inhibitors. A review. Int J Electrochem Sci. 2008;3:1–28. (Table 3, p. 4, compiling Zucchi et al. 1996 data) View Source
